2-Ethoxyethylmercury acetate

Description

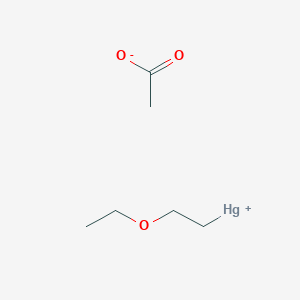

2-Ethoxyethylmercury acetate (CAS 124-08-3) is an organomercury compound with the molecular formula C₆H₁₂HgO₃. It consists of a mercury atom covalently bonded to an ethoxyethyl group (CH₂CH₂OCH₂CH₃) and an acetate moiety (CH₃COO⁻). Historically, organomercury compounds like this were used as fungicides, preservatives, or catalysts in industrial processes due to their biocidal properties . However, its production and use have been heavily restricted due to the extreme toxicity of mercury and its propensity for bioaccumulation in ecosystems and human tissues . Regulatory frameworks, such as Toyota’s banned substances list and Walmart’s "Made Without List," explicitly prohibit its inclusion in materials due to environmental and health risks .

Propriétés

Numéro CAS |

124-08-3 |

|---|---|

Formule moléculaire |

C6H12HgO3 |

Poids moléculaire |

332.75 g/mol |

Nom IUPAC |

2-ethoxyethylmercury(1+);acetate |

InChI |

InChI=1S/C4H9O.C2H4O2.Hg/c1-3-5-4-2;1-2(3)4;/h1,3-4H2,2H3;1H3,(H,3,4);/q;;+1/p-1 |

Clé InChI |

FAVXZIAISXPFRT-UHFFFAOYSA-M |

SMILES |

CCOCC[Hg+].CC(=O)[O-] |

SMILES canonique |

CCOCC[Hg+].CC(=O)[O-] |

Autres numéros CAS |

124-08-3 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Organomercury Compounds

Key Observations :

- Alkoxy vs. Aromatic Groups : Ethoxyethyl and methoxyethyl substituents impart moderate solubility in organic phases, whereas phenylmercuric compounds exhibit greater stability and persistence in biological systems .

- Counterion Effects : Acetate groups (e.g., in 2-ethoxyethylmercury acetate) may enhance solubility compared to chloride derivatives (e.g., 2-methoxyethylmercury chloride), influencing bioavailability .

Toxicity and Health Hazards

Table 2: Toxicity Profiles

Mechanistic Insights :

- All organomercury compounds release Hg²⁺ ions in vivo, which bind to sulfhydryl groups in enzymes and proteins, disrupting cellular functions .

- Ethoxyethyl and methoxyethyl derivatives exhibit similar metabolic pathways, with alkoxy groups facilitating faster tissue penetration compared to phenylmercuric compounds .

Regulatory and Environmental Status

Table 3: Regulatory Restrictions

Notable Regulations:

- The Minamata Convention on Mercury (2017) phases out most organomercury compounds, including 2-ethoxyethylmercury acetate, in industrial applications .

- Toyota’s TMR SAS0126n standard mandates suppliers to certify raw materials as free of 2-ethoxyethylmercury acetate .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-ethoxyethylmercury acetate in experimental settings?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., confirming the ethoxyethyl and acetate groups) and inductively coupled plasma mass spectrometry (ICP-MS) for mercury quantification. Gas chromatography-mass spectrometry (GC-MS) can detect volatile degradation products. Validate purity via high-performance liquid chromatography (HPLC) with UV detection .

- Key Challenges : Mercury’s volatility and reactivity require inert sample handling to prevent decomposition. Calibrate instruments using certified mercury standards to ensure accuracy.

Q. How should researchers safely handle 2-ethoxyethylmercury acetate in laboratory environments?

- Protocols :

- Engineering Controls : Use fume hoods with HEPA filters to minimize inhalation exposure.

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for mercury permeation resistance), lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is mandatory in inadequately ventilated areas .

- Waste Management : Collect waste in sealed, mercury-specific containers labeled for hazardous disposal. Follow EPA guidelines for mercury-contaminated materials .

Q. What synthetic routes are documented for 2-ethoxyethylmercury acetate?

- Synthesis : React mercury(II) acetate with 2-ethoxyethanol under anhydrous conditions. Monitor reaction progress via IR spectroscopy for ester group formation (C=O stretch at ~1740 cm⁻¹). Purify via vacuum distillation to isolate the product .

- Critical Parameters : Maintain stoichiometric excess of 2-ethoxyethanol to avoid mercury oxide byproducts. Conduct reactions in inert atmospheres (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. What are the degradation pathways of 2-ethoxyethylmercury acetate in environmental or biological systems?

- Mechanistic Insights :

- Hydrolysis : The acetate group hydrolyzes in aqueous media, releasing acetic acid and forming 2-ethoxyethylmercury hydroxide, which further decomposes to elemental mercury and ethoxyethanol.

- Photodegradation : UV exposure accelerates cleavage of the Hg-O bond, generating mercury nanoparticles and volatile organic compounds (VOCs).

- Biological Metabolism : In vivo, hepatic enzymes (e.g., cytochrome P450) catalyze demethylation, producing toxic inorganic mercury ions .

- Analytical Validation : Use isotopic labeling (e.g., Hg-196) with LC-MS to track degradation intermediates .

Q. How do researchers resolve contradictions in toxicity data for 2-ethoxyethylmercury acetate across studies?

- Data Reconciliation :

- Dose-Response Variability : Account for differences in exposure routes (oral vs. dermal) and model systems (in vitro vs. in vivo).

- Purity Considerations : Cross-validate studies using batches with ≥98% purity (HPLC-verified) to exclude confounding effects from impurities.

- Statistical Approaches : Apply meta-analysis frameworks to aggregate data, adjusting for study size and experimental design biases .

Q. What regulatory frameworks govern the use of 2-ethoxyethylmercury acetate in academic research?

- Compliance Requirements :

- EPA Regulations : Report usage under the Toxic Substances Control Act (TSCA) for mercury compounds.

- OSHA Standards : Adhere to permissible exposure limits (PEL: 0.1 mg/m³ for organic mercury).

- Global Harmonization : Align with EU REACH restrictions (Annex XVII) for mercury-containing substances .

Q. What advanced methodologies are used to study the neurotoxic mechanisms of 2-ethoxyethylmercury acetate?

- Experimental Design :

- In Vitro Models : Utilize SH-SY5Y neuroblastoma cells to assess mercury-induced oxidative stress (e.g., glutathione depletion, lipid peroxidation).

- In Vivo Tracking : Employ synchrotron X-ray fluorescence (SXRF) imaging to map mercury accumulation in rodent brain tissues.

- Omics Integration : Combine transcriptomics and proteomics to identify mercury-responsive pathways (e.g., Nrf2/ARE signaling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.